molecular formula C10H11NO B8533711 8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one

8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one

Cat. No.: B8533711
M. Wt: 161.20 g/mol
InChI Key: IOWJJIQCJTUGJS-UHFFFAOYSA-N
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Description

8,9-Dihydro-5H-cyclohepta[b]pyridin-6(7H)-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

5,7,8,9-tetrahydrocyclohepta[b]pyridin-6-one

InChI

InChI=1S/C10H11NO/c12-9-4-1-5-10-8(7-9)3-2-6-11-10/h2-3,6H,1,4-5,7H2

InChI Key

IOWJJIQCJTUGJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC2=C(C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven-dried 500 mL round-bottomed flask was OXALYL CHLORIDE (3.42 mL, 39.1 mmol) in CH2Cl2 (100 mL) to give a colorless solution at −55° C. under nitrogen. DMSO (5.54 mL, 78 mmol) was added dropwise over 10 min. After the solution was stirred for an additional 30 min, 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-ol (5.79 g, 35.5 mmol) (azeotroped with dry benzene) dissolved in 20 ml CH2Cl2 (plus 20 ml rinse) was added via canuula over 5 min. The reaction mixture was stirred at −50-−55° C. for an additional 40 min (the solution became milky). Et3N (24.74 mL, 178 mmol) was added via syringe at −50° C. and the reaction mixture was stirred for 30 min (Gel like and difficult to stir. Needs occasional shaking at ambient temperature). 100 ml water was added, and the layers were separated. The aqueous layer was extracted with CH2Cl2 (2×100 ml). The combined organic layers were dried with Na2SO4, and concentrated to a tan oil with some solids. Purification by FCC up to 10% MeOH/CH2Cl2 afforded the desired product as an orange oil (4.947 g, 86% for 4 steps). 1H NMR (500 MHz, CHLOROFORM-d) δ ppm 8.28-8.38 (m, 1H) 7.37 (d, J=7.63 Hz, 1H) 7.00-7.13 (m, 1H) 3.65 (s, 2H) 3.10-3.18 (m, 2H) 2.50-2.60 (m, 2H) 2.01 (dd, J=6.71, 4.88 Hz, 2H); 13C NMR (126 MHz, CHLOROFORM-d) δ ppm 207.23 (s, 1C) 160.24 (s, 1C) 147.98 (s, 1C) 137.20 (s, 1C) 128.85 (s, 1C) 122.25 (s, 1C) 48.89 (s, 1C) 43.96 (s, 1C) 36.15 (s, 1C) 24.70 (s, 1C).
Name
Quantity
5.54 mL
Type
reactant
Reaction Step One
Name
6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-6-ol
Quantity
5.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
24.74 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
86%

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